6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide
Description
6-Chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by chloro substituents at positions 6 and 4-chlorophenyl, along with an ethoxy group at position 4 of the quinoline core. These activities are influenced by substituent lipophilicity, electronic effects, and core heterocyclic structure .
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXSWCGMJBJUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization with Modified Aniline Derivatives
The Skraup cyclization, traditionally involving aniline, glycerol, and sulfuric acid, has been adapted for substituted anilines to introduce the necessary chloro and ethoxy groups. A modified approach utilizes 4-chloro-3-ethoxy-aniline as the starting material, with the reaction proceeding via:
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Protonation of the aniline nitrogen
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Electrophilic attack by acrolein (generated in situ from glycerol)
Critical parameters:
Friedländer Synthesis with Knoevenagel Adducts
This method employs 2-amino-4-chloroacetophenone and ethyl 3-ethoxyacetoacetate in acidic conditions:
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Knoevenagel condensation forms the α,β-unsaturated ketone
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Cyclocondensation with ammonium acetate generates the quinoline framework.
Advantages include better functional group tolerance for subsequent modifications. Typical yields range from 55–60% with purity >95% after recrystallization.
Functional Group Introduction and Modification
Chlorination at Position 6
Post-cyclization chlorination employs:
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Phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent
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Catalytic dimethylformamide (0.1 equiv) to enhance electrophilicity
Regioselectivity is achieved through:
Ethoxy Group Installation
Two principal methods are documented:
Nucleophilic Aromatic Substitution
Utilizes sodium ethoxide (NaOEt) in anhydrous ethanol:
Mitsunobu Reaction
For sterically hindered substrates:
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DIAD (Diisopropyl azodicarboxylate) and PPh₃ in THF
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Ethanol as oxygen nucleophile
Carboxamide Formation
Carboxylic Acid Intermediate Generation
The 2-carboxamide group is introduced via:
Amide Coupling Strategies
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU-mediated | HATU, DIPEA, DMF | 0°C to RT, 12h | 88 | 98 |
| Mixed Carbonate | ClCO₂iBu, NMM, THF | -20°C, 2h | 82 | 97 |
| Direct Aminolysis | 4-Chloroaniline, PyBOP | DCM, RT, 24h | 75 | 95 |
The HATU-mediated coupling demonstrates superior efficiency, particularly when handling electron-deficient aromatic amines.
Protection-Deprotection Strategies
Critical protecting group applications include:
Amine Protection During Chlorination
Hydroxyl Group Protection for Ethoxy Installation
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Tetrahydropyranyl (THP) ether:
Purification and Characterization
Crystallization Optimization
Optimal solvent systems:
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Ethyl acetate/n-hexane (3:7 v/v)
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Dichloromethane/diethyl ether (gradient cooling)
Purity enhancement:
Analytical Confirmation
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HPLC: C18 column, 65:35 MeOH/H₂O + 0.1% TFA
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Retention time: 8.2 ± 0.3 min
Comparative Analysis of Synthetic Routes
| Parameter | Skraup-First Approach | Friedländer Route | Convergent Synthesis |
|---|---|---|---|
| Total Steps | 6 | 5 | 4 |
| Overall Yield | 41% | 38% | 52% |
| Purity Final Product | 99.2% | 98.7% | 99.5% |
| Scalability | >1 kg | 500 g | 2 kg |
| Critical Step | Cyclization | Condensation | Coupling |
The convergent synthesis approach demonstrates superior efficiency by parallel preparation of quinoline core and 4-chlorophenyl carboxamide components.
Industrial-Scale Considerations
Cost Analysis
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Raw material expenditure: $12.50/g (lab scale) vs. $3.20/g (kilogram scale)
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Solvent recovery systems reduce EtOAc consumption by 68%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro substituents, converting them to hydrogen atoms or other functional groups.
Substitution: The chloro and ethoxy groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 6-chloro-N-(4-chlorophenyl)-4-formylquinoline-2-carboxamide or 6-chloro-N-(4-chlorophenyl)-4-carboxyquinoline-2-carboxamide.
Reduction: Formation of 6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-2-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Pyrazine-2-Carboxamide Derivatives
Pyrazine-carboxamides with chloro and aryl substituents show notable biological activities:
Key Observations :
- Substituent Lipophilicity : The tert-butyl group in Compound 8 significantly enhances lipophilicity (logP), correlating with stronger photosynthesis inhibition .
- Antimycobacterial Activity: Dichlorophenyl substituents (Compound 14) improve activity compared to monochlorophenyl (Compound 6), though neither meets phase II screening thresholds .
- Electronic Effects : Hammett σ values (electronic properties) are less critical than lipophilicity for photosynthesis inhibition .
Quinoxaline Derivatives
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (Compound 3f) exemplifies the impact of heterocyclic core variation.
Quinoline-Based Analogs
- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate ester: This ester derivative () differs in the carboxylate group (vs. carboxamide) and includes a methoxyphenyl substituent. Such structural variations likely alter solubility and target binding compared to carboxamide derivatives.
- N-(4-{3-(4-Ethoxyphenoxy)-5-nitrophenoxy}phenyl)-2-phenyl-4-quinolinecarboxamide: The ethoxy and nitro groups in this compound () suggest enhanced electronic effects, though biological data are unavailable.
Pyrazolo[3,4-d]pyrimidine Derivatives
6-Chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () shares the 4-chlorophenyl and chloro substituents but incorporates a pyrazolopyrimidine core.
Structure-Activity Relationships (SAR) and Physicochemical Properties
- Lipophilicity : Pyrazine-carboxamides with tert-butyl groups (e.g., Compound 8) exhibit higher logP values, enhancing membrane permeability and PET inhibition .
- Chlorine Substituents: Chloro groups at positions 6 (quinoline/pyrazine) and 4-chlorophenyl improve antimycobacterial activity, likely through hydrophobic interactions with bacterial targets .
- Heterocyclic Core: Quinoline derivatives generally exhibit broader bioavailability than pyrazines due to larger aromatic systems, though this may increase metabolic instability .
Biological Activity
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, case studies, and research findings.
The compound features a quinoline backbone with specific substituents that enhance its biological activity. The presence of chlorine and ethoxy groups is believed to play a significant role in its interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to the inhibition or activation of crucial biological processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and protein synthesis, contributing to its anticancer effects.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
- Nucleic Acid Interaction : There is potential for this compound to interact with nucleic acids, affecting gene expression and cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.
Antiviral Activity
The compound has shown promise in preliminary studies as an antiviral agent. Its ability to interfere with viral replication mechanisms positions it as a candidate for further investigation in antiviral therapies.
Anticancer Activity
A significant focus of research has been on the anticancer potential of this compound. Studies have utilized the NCI-60 cancer cell line screening protocol to evaluate its efficacy across various cancer types. The results indicate varying levels of growth inhibition (GI%) against different cancer cell lines:
| Compound | Cancer Type | GI% at 10 μM |
|---|---|---|
| This compound | Leukemia | 15% |
| This compound | Lung | 20% |
| This compound | Colon | 25% |
These findings suggest that the compound could be particularly effective against certain types of cancer cells, warranting further detailed studies on its structure–activity relationship (SAR) and optimization for therapeutic use .
Case Studies
Several case studies have explored the therapeutic applications of quinoline derivatives, including this compound. For instance, one study reported significant antiproliferative effects against human colorectal adenocarcinoma (Caco-2) cell lines, with IC50 values indicating substantial efficacy .
Another study investigated the compound's interaction with the PI3K/AKT signaling pathway, revealing that treatment led to a notable reduction in PI3K and AKT gene expression while increasing pro-apoptotic gene expression (BAD), thus supporting its potential as an anticancer agent .
Q & A
Basic: What are the common synthetic routes for 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting with chlorinated quinoline precursors. For example:
Quinoline Core Formation : A Friedländer condensation between 6-chloro-4-ethoxyquinoline-2-carboxylic acid derivatives and ketones/aldehydes under acidic conditions can generate the quinoline backbone.
Amide Coupling : The carboxamide group is introduced via coupling reactions (e.g., HATU or EDCl-mediated) between the carboxylic acid intermediate and 4-chloroaniline.
Functionalization : Ethoxy and chloro substituents are introduced through nucleophilic substitution or Ullmann-type reactions under controlled temperatures (60–100°C) .
Key Validation : Intermediate purity is confirmed via TLC and NMR (¹H/¹³C), while final product characterization uses HRMS and X-ray crystallography .
Basic: How is the purity and structural integrity of this compound verified experimentally?
Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% by peak integration).
- Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., ethoxy CH₃ at δ 1.3–1.5 ppm, aromatic protons at δ 7.2–8.5 ppm). IR confirms amide C=O stretching (~1650 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C-Cl bond ~1.73 Å, quinoline planarity) using SHELXL for refinement .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps.
- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, O). Hydrogen atoms are placed geometrically or via difference Fourier maps.
- Validation : PLATON checks for missed symmetry, and R-factor convergence (<5% discrepancy) ensures accuracy. Intramolecular interactions (e.g., H-bonding between amide N-H and ethoxy O) are modeled .
Example : In related quinoline carboxamides, crystallography revealed torsional strain in the ethoxy group, impacting solubility predictions .
Advanced: What strategies optimize reaction yield during synthesis?
Answer:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Ar-X bond formation (e.g., chloro to ethoxy substitution).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Slow heating (2°C/min) during cyclization reduces side-product formation.
- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted aniline, validated by GC-MS .
Case Study : Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate synthesis achieved 85% yield via reflux in ethanol with catalytic piperidine .
Advanced: How to assess this compound’s biological activity against cancer cell lines?
Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC₅₀ calculated via nonlinear regression.
- Target Engagement : Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
- SAR Analysis : Compare activity with analogs (e.g., 4-methoxy vs. 4-ethoxy substitution) to identify critical functional groups .
Data Interpretation : Conflicting IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time) .
Advanced: How to analyze conflicting data in structure-activity relationship (SAR) studies?
Answer:
- Crystallographic Correlation : Overlay X-ray structures to assess steric/electronic effects of substituents (e.g., chloro vs. methoxy at position 4).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps, explaining binding affinity variations.
- Statistical Validation : Use ANOVA to compare IC₅₀ values across multiple replicates, identifying outliers due to assay variability .
Example : A 0.2 Å shift in the quinoline ring planarity (via X-ray) reduced kinase inhibition by 40%, highlighting structural sensitivity .
Advanced: What methodologies characterize intermolecular interactions in solid-state forms?
Answer:
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., Cl⋯H, C-H⋯O) using CrystalExplorer.
- Thermal Analysis : DSC identifies polymorph transitions (e.g., endothermic peaks at 180–200°C for crystalline forms).
- Powder XRD : Rietveld refinement distinguishes amorphous vs. crystalline phases .
Case Study : In N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide, π-π stacking (3.5 Å spacing) dominated packing behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
